

Application Notes and Protocols for JNJ-26070109 in Cell Proliferation Assays

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Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440

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Introduction

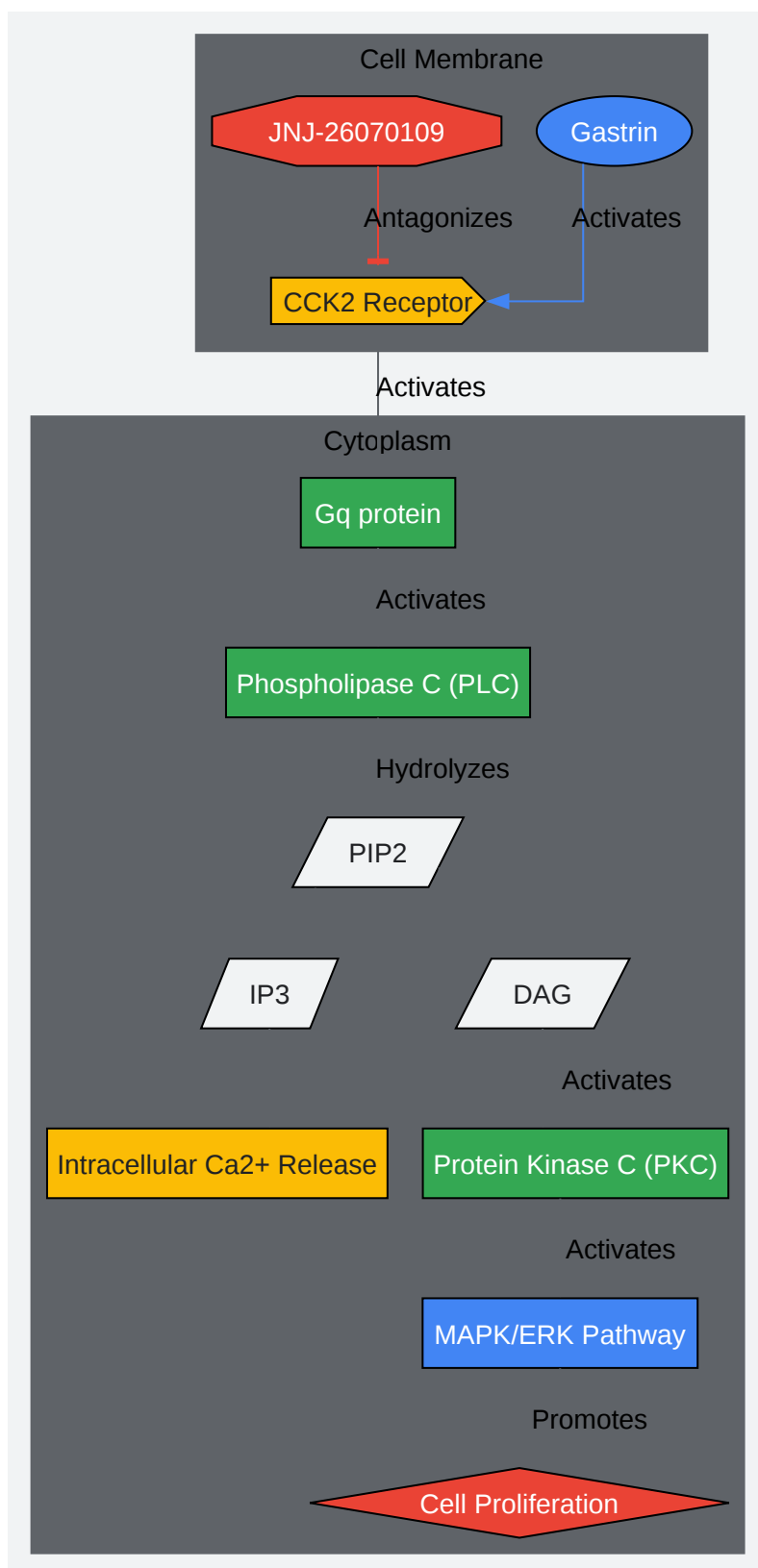
JNJ-26070109 is a potent and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[1] The CCK2 receptor, also known as the gastrin receptor, is a G protein-coupled receptor that plays a significant role in various physiological processes, including the regulation of gastric acid secretion and the growth of the gastrointestinal mucosa.[1] The peptide hormone gastrin, upon binding to the CCK2 receptor, can initiate signaling cascades that lead to cell proliferation.[2] This has implicated the gastrin/CCK2 receptor pathway in the progression of certain cancers.[3][4][5] **JNJ-26070109**, by blocking this interaction, serves as a valuable tool for investigating the role of the CCK2 receptor in cell proliferation and as a potential therapeutic agent to inhibit the growth of cancer cells that express this receptor.

These application notes provide a detailed protocol for assessing the anti-proliferative effects of **JNJ-26070109** using a colorimetric MTT assay, a widely used method for measuring cell viability and metabolic activity.

Mechanism of Action: Inhibition of Gastrin-Induced Signaling

Gastrin binding to the CCK2 receptor activates multiple intracellular signaling pathways that promote cell growth.[2] **JNJ-26070109** acts as a competitive antagonist, preventing gastrin

from binding to the CCK2 receptor and thereby inhibiting these downstream proliferative signals. The primary signaling cascade involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). Both pathways can converge on the mitogen-activated protein kinase (MAPK/ERK) cascade, which ultimately promotes the transcription of genes involved in cell cycle progression and proliferation.



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Figure 1. JNJ-26070109 Signaling Pathway Diagram.

Data Presentation: Anti-Proliferative Activity of JNJ-26070109

The following table summarizes representative data on the inhibitory effect of **JNJ-26070109** on gastrin-induced cell proliferation in a hypothetical experiment using AGS gastric cancer cells, which are known to express the CCK2 receptor.

Cell Line	Stimulant (Gastrin) Concentration	JNJ-26070109 Concentration	% Inhibition of Proliferation (Mean \pm SD)	IC ₅₀ (nM)
AGS	10 nM	0 nM	0 \pm 2.5	\multirow{6}{*}{15.2}
AGS	10 nM	1 nM	12.3 \pm 3.1	
AGS	10 nM	10 nM	45.8 \pm 4.2	
AGS	10 nM	100 nM	85.1 \pm 2.8	
AGS	10 nM	1 μ M	96.4 \pm 1.9	
AGS	10 nM	10 μ M	98.2 \pm 1.5	

Note: The data presented in this table are for illustrative purposes and should be determined experimentally.

Experimental Protocols

MTT Cell Proliferation Assay Protocol

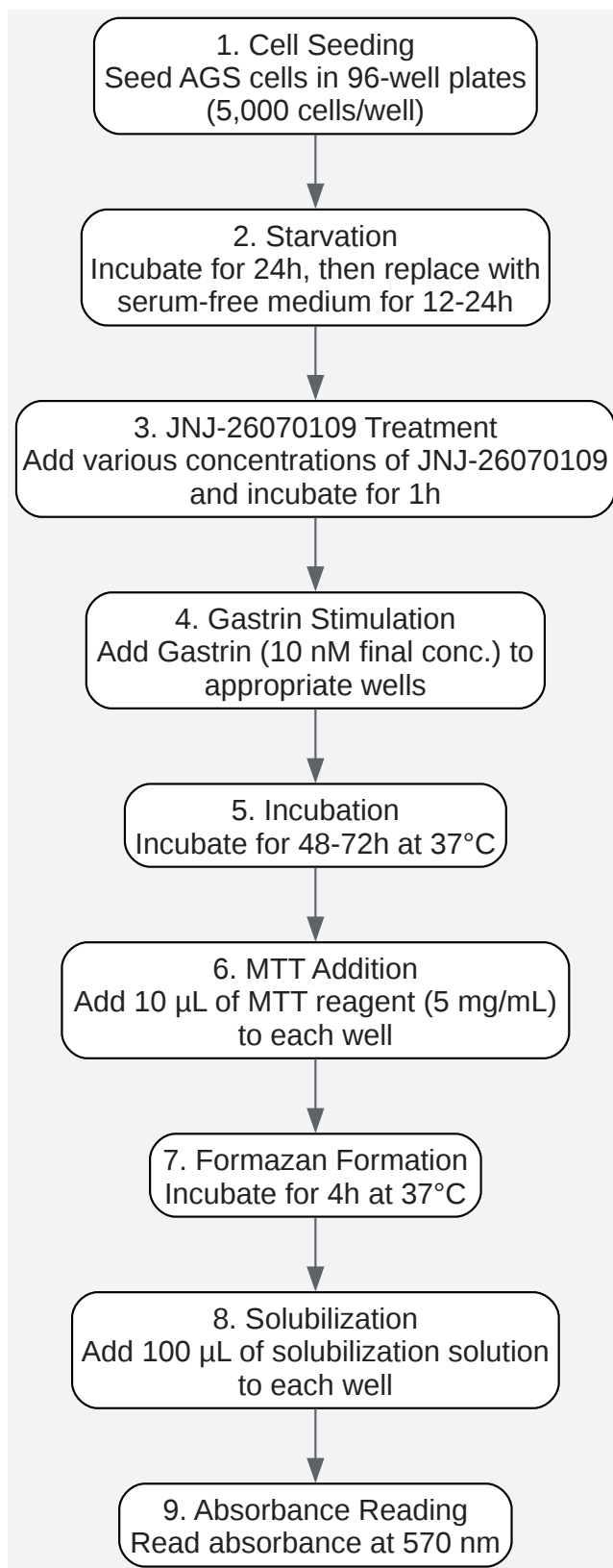
This protocol is designed to assess the ability of **JNJ-26070109** to inhibit gastrin-induced cell proliferation in a CCK2 receptor-expressing cell line, such as the human gastric adenocarcinoma cell line AGS.

Materials:

- AGS cells (or other suitable CCK2R-expressing cell line)

- DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **JNJ-26070109**
- Gastrin-17
- Sterile DMSO
- Phosphate Buffered Saline (PBS), sterile
- Trypsin-EDTA
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well flat-bottom cell culture plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader (absorbance at 570 nm)

Experimental Workflow:



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Figure 2. MTT Assay Experimental Workflow Diagram.

Procedure:

- Cell Culture and Seeding:
 - Culture AGS cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
 - Harvest cells using Trypsin-EDTA and perform a cell count.
 - Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
 - Incubate for 24 hours to allow cells to attach.
- Cell Starvation:
 - After 24 hours, gently aspirate the medium and wash the cells once with sterile PBS.
 - Add 100 µL of serum-free medium to each well and incubate for an additional 12-24 hours to synchronize the cells in the G0 phase of the cell cycle.
- Compound Treatment:
 - Prepare a stock solution of **JNJ-26070109** in sterile DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the wells is less than 0.1%.
 - Aspirate the starvation medium and add 100 µL of medium containing the various concentrations of **JNJ-26070109** to the designated wells.
 - Include "vehicle control" wells containing the same final concentration of DMSO as the treated wells.
 - Incubate the plate for 1 hour at 37°C.
- Gastrin Stimulation:

- Prepare a stock solution of Gastrin-17 in sterile water or PBS. Dilute in serum-free medium to achieve the desired final concentration (e.g., 10 nM).
- Add the diluted Gastrin-17 to all wells except for the "no stimulant" control wells.
- The plate should include the following controls:
 - Cells + serum-free medium (negative control)
 - Cells + vehicle + Gastrin-17 (positive control)
 - Cells + **JNJ-26070109** + Gastrin-17 (test conditions)
- Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
- MTT Assay:
 - After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[\[4\]](#)[\[6\]](#)
 - Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[\[4\]](#)[\[6\]](#)
 - After 4 hours, add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.[\[4\]](#)
 - Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete solubilization.
- Data Acquisition:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell proliferation inhibition for each concentration of **JNJ-26070109** relative to the gastrin-stimulated control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of **JNJ-26070109** and fitting the data to a dose-response curve.

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